molecular formula C21H24N6O B3103056 N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)iMidazo[1,2-b]pyridazin-6-aMine CAS No. 1431698-03-1

N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)iMidazo[1,2-b]pyridazin-6-aMine

Cat. No. B3103056
CAS RN: 1431698-03-1
M. Wt: 376.5 g/mol
InChI Key: DEWAZFATOBSVFH-UHFFFAOYSA-N
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Description

“N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)iMidazo[1,2-b]pyridazin-6-aMine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is cooled to -60 degrees Celsius and methylmagnesium bromide is added. The temperature of the cooling bath is then raised to 0 degrees over 6 hours. The reaction mixture is then diluted with water and ethyl acetate and stirred vigorously for 10 minutes .

Scientific Research Applications

Innovative Synthesis Techniques

  • An innovative synthesis approach was outlined for aryl tethered 1,3-dimethylimidazo[4,5-b]pyrazin-2-ones, highlighting a base-catalyzed ring transformation with subsequent ring contraction, demonstrating a method that could potentially be adapted for the synthesis of related compounds like N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (Pratap et al., 2007).

Multicomponent Catalytic Approaches

  • A multicomponent catalytic approach was employed to synthesize important fused imidazole bicyclic acetic esters, highlighting the versatility of such methods in constructing complex heterocyclic systems that could include structures similar to N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (Veltri et al., 2020).

Mechanochemical Catalysis

  • The mechanochemical, solvent-free Ru(II)-catalyzed alkenylation of N-heteroaryl arenes with alkynes was successfully described, offering a green chemistry approach that could be applicable to the synthesis or modification of compounds like N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (Bhawani et al., 2022).

Antibacterial Activity Studies

  • A series of novel derivatives were synthesized and evaluated for their antibacterial activity, providing insights into the potential biological applications of similar heterocyclic compounds (Prasad, 2021).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could have biological activity, given the presence of functional groups often seen in biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research into this compound could include a more detailed investigation of its synthesis, its physical and chemical properties, and its potential biological activity. Further studies could also explore its safety profile and potential applications .

properties

IUPAC Name

3-[1-(oxan-2-yl)indazol-5-yl]-N-propylimidazo[1,2-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-2-10-22-19-8-9-20-23-14-18(26(20)25-19)15-6-7-17-16(12-15)13-24-27(17)21-5-3-4-11-28-21/h6-9,12-14,21H,2-5,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWAZFATOBSVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)N(N=C4)C5CCCCO5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120639
Record name Imidazo[1,2-b]pyridazin-6-amine, N-propyl-3-[1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)iMidazo[1,2-b]pyridazin-6-aMine

CAS RN

1431698-03-1
Record name Imidazo[1,2-b]pyridazin-6-amine, N-propyl-3-[1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431698-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-b]pyridazin-6-amine, N-propyl-3-[1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)iMidazo[1,2-b]pyridazin-6-aMine
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N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)iMidazo[1,2-b]pyridazin-6-aMine

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